molecular formula C25H28N2O5S B7720199 N-benzyl-2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)acetamide

N-benzyl-2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)acetamide

Cat. No. B7720199
M. Wt: 468.6 g/mol
InChI Key: ZUSPLMUMQXHGMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)acetamide, also known as BPPA, is a chemical compound that belongs to the class of sulfonamides. BPPA has gained attention in scientific research due to its potential therapeutic applications in various diseases.

Mechanism of Action

N-benzyl-2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)acetamide exerts its therapeutic effects through various mechanisms. It has been found to inhibit the activity of enzymes involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. This compound also inhibits the activity of angiogenic factors such as vascular endothelial growth factor (VEGF), which is involved in the growth and spread of cancer cells. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators such as prostaglandins and leukotrienes. This compound also reduces the expression of angiogenic factors such as VEGF. Additionally, this compound has been shown to induce apoptosis in cancer cells, which leads to the death of these cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-benzyl-2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)acetamide in lab experiments is its ability to inhibit the activity of enzymes involved in the production of inflammatory mediators and angiogenic factors. This makes it a promising candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-benzyl-2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)acetamide. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer and inflammatory diseases. Another direction is to develop more efficient synthesis methods for this compound to improve its solubility and bioavailability. Additionally, further studies are needed to determine the optimal dosage and administration route of this compound for therapeutic use.

Synthesis Methods

N-benzyl-2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)acetamide can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 3,4-dimethoxybenzaldehyde with phenethylamine to form 3,4-dimethoxy-N-phenethylbenzamide. The second step involves the reaction of the first intermediate with benzyl chloroformate to form N-benzyl-3,4-dimethoxy-N-phenethylbenzamide. The third step involves the reaction of the second intermediate with sodium sulfite to form this compound, which is the final product.

Scientific Research Applications

N-benzyl-2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)acetamide has been studied for its potential therapeutic applications in various diseases. It has been found to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound has been shown to inhibit the growth of cancer cells and reduce tumor size in animal models. It has also been studied for its potential use in the treatment of inflammatory bowel disease, rheumatoid arthritis, and other inflammatory diseases.

properties

IUPAC Name

N-benzyl-2-[(3,4-dimethoxyphenyl)sulfonyl-(2-phenylethyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O5S/c1-31-23-14-13-22(17-24(23)32-2)33(29,30)27(16-15-20-9-5-3-6-10-20)19-25(28)26-18-21-11-7-4-8-12-21/h3-14,17H,15-16,18-19H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSPLMUMQXHGMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)NCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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